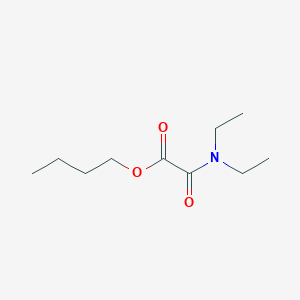
2,5-Dinitrophenyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dinitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to a phenylmethanesulfonate group. The compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,5-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of the desired sulfonate ester. The reaction conditions often include the use of non-aqueous solvents to prevent the formation of undesired pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as phenols and potassium phenoxides, leading to the formation of substituted phenylmethanesulfonates.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives, while the phenylmethanesulfonate group can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium hydrogen carbonate, dimethylformamide, and various nucleophiles . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products
The major products formed from the reactions of this compound include substituted phenylmethanesulfonates and amino derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2,5-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-Dinitrophenyl phenylmethanesulfonate involves its ability to undergo nucleophilic substitution reactions. The nitro groups in the compound act as electron-withdrawing groups, making the phenyl ring more susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives, which can further undergo additional chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dinitrophenyl phenylmethanesulfonate include:
2,4-Dinitrophenol: Known for its use in explosives manufacturing and as a pesticide.
3,5-Dinitrophenyl derivatives: Used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of dinitrophenyl groups with the stability of the phenylmethanesulfonate group. This makes it a versatile compound for use in a wide range of chemical and industrial applications .
Properties
CAS No. |
62162-77-0 |
|---|---|
Molecular Formula |
C13H10N2O7S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
(2,5-dinitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c16-14(17)11-6-7-12(15(18)19)13(8-11)22-23(20,21)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
IHWIXROQPSZZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)


![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)




![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)

![3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid](/img/structure/B14560108.png)

-lambda~5~-phosphane](/img/structure/B14560135.png)

